![molecular formula C9H17ClN2 B6361703 [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine hydrochloride CAS No. 1240568-74-4](/img/structure/B6361703.png)
[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine hydrochloride
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Overview
Description
The compound “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” is a chemical compound with the molecular formula C9H16N2 . It is derived from pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene, but unlike those compounds, it has a secondary amine functional group incorporated into the ring .
Scientific Research Applications
Chemical Analysis and Identification
This compound has been analyzed and identified in various chemical databases. It has a molecular weight of 123.1525 and its IUPAC Standard InChI is InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3 .
Anticancer Activities
The compound has shown potential anticancer activities. For instance, it has been evaluated against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. The complex exhibited potential activity at concentration of 794.37 μM (A549) and 654.31 μM (HT29) in both cancer cells .
Antibacterial and Antiviral Activities
In the field of medicine, Schiff bases, which are similar compounds, have shown antibacterial, bactericidal, antitumor, and antiviral biological activities .
Antifungal Activities
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are similar compounds, were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay. Most of them displayed moderate to excellent activities .
Synthesis of Propargylamines
Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant. This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
Neurodegenerative Disorders
Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Future Directions
The future directions for research on “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” and similar compounds could involve exploring their potential biological activities and developing new synthesis methods. Given the importance of pyrrole derivatives in medicinal chemistry and the life sciences, there is significant potential for future research in this area .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to imidazole-containing compounds, which are known to interact with a broad range of targets, including various enzymes and receptors . .
Mode of Action
Based on its structural similarity to imidazole-containing compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Imidazole-containing compounds are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (15224 g/mol), logP (139), and polar surface area (17 Å^2), suggest that it may have good oral bioavailability .
properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-8(2)10-7-9-5-4-6-11(9)3;/h4-6,8,10H,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWAYXTVJUYKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CN1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine hydrochloride |
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